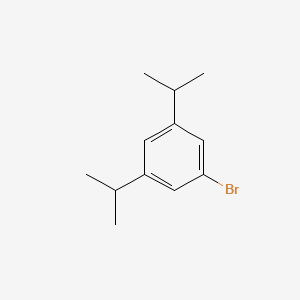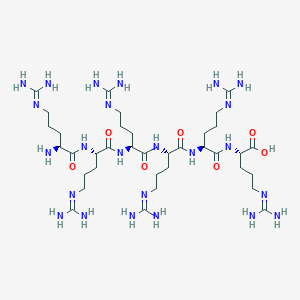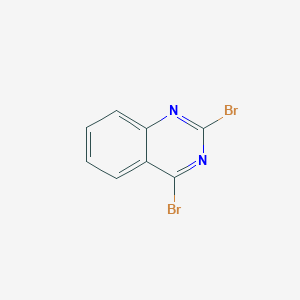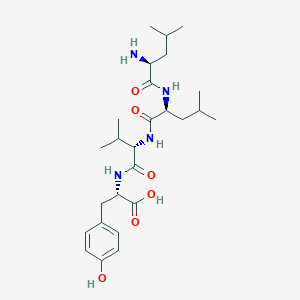
4-溴-2,3,5,6-四氟苯甲醛
描述
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a chemical compound with the CAS Number: 108574-98-7 . It has a molecular weight of 256.98 and its IUPAC name is 4-bromo-2,3,5,6-tetrafluorobenzaldehyde .
Molecular Structure Analysis
The InChI code for 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is 1S/C7HBrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h1H . The SMILES representation is C(=O)c1c(c(c(c(c1F)F)Br)F)F .Physical And Chemical Properties Analysis
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a solid . It has a density of 1.9±0.1 g/cm^3, a boiling point of 220.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . The compound has a molar refractivity of 40.7±0.3 cm^3, and its polar surface area is 17 Å^2 .科学研究应用
催化合成和材料科学应用
最近在催化合成方面的进展凸显了卤代化合物的重要性,包括4-溴-2,3,5,6-四氟苯甲醛,在构建高附加值化学中间体方面起着重要作用。例如,对异噁唑酮衍生物的简便合成研究,这些衍生物具有显著的生物和药用性质,强调了芳香醛作为重要中间体的作用。合成过程利用涉及芳香醛的多组分反应,展示了该化合物在创造生物活性分子以及在材料科学中开发新药物和农药的潜在应用中的实用性(Laroum et al., 2019)。
环境研究和阻燃剂
在环境研究中,溴化化合物的应用,包括结构相关于4-溴-2,3,5,6-四氟苯甲醛的化合物,已被广泛研究其作为阻燃剂的作用。对室内环境、消费品中新型溴化阻燃剂(NBFRs)的关键评估以及它们的潜在风险提供了有关这些化合物的环境命运和毒性的见解。该评估呼吁进一步研究它们的存在情况、环境行为和毒理影响,强调了需要全面监测和优化分析方法以包括所有NBFRs(Zuiderveen et al., 2020)。
有机合成和药物开发
卤代芳香醛在药物开发中的战略重要性通过其在合成生物活性化合物中的中间体作用显而易见。对2-氟-4-溴联苯的实用合成研究,这是制造非甾体抗炎和镇痛材料的关键中间体,揭示了4-溴-2,3,5,6-四氟苯甲醛及其类似物在制药合成中的重要性。为这类中间体开发高效、具有成本效益的合成方法对于推动药物发现和开发过程至关重要(Qiu et al., 2009)。
作用机制
Target of Action
Similar compounds have been evaluated as substrates of hydroxynitrile lyases .
Mode of Action
It’s known that the compound can react with other reagents to form various derivatives .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant .
Result of Action
Its derivatives have potential applications in various fields, including pharmaceuticals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde. For instance, it is recommended to store the compound in an inert atmosphere at room temperature .
生化分析
Biochemical Properties
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been evaluated as a substrate for Prunus mume hydroxynitrile lyase (PmHNL) . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions . The compound’s interaction with enzymes like PmHNL highlights its role in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions
Dosage Effects in Animal Models
The effects of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity, while higher doses can lead to adverse effects. The threshold effects and toxicological profile of this compound are essential for understanding its safe usage in biochemical applications .
Metabolic Pathways
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
属性
IUPAC Name |
4-bromo-2,3,5,6-tetrafluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQIERQXAUMNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546335 | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108574-98-7 | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




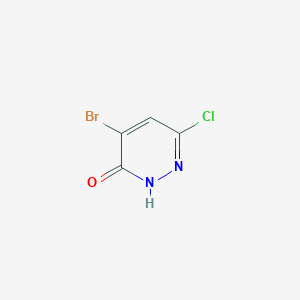




![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1339609.png)

